molecular formula C10H16FNO5 B13909420 (2R,3R,4S)-1-Boc-3-fluoro-4-hydroxypyrrolidine-2-carboxylic Acid

(2R,3R,4S)-1-Boc-3-fluoro-4-hydroxypyrrolidine-2-carboxylic Acid

Cat. No.: B13909420
M. Wt: 249.24 g/mol
InChI Key: RORZWVGKOUJCPL-ACZMJKKPSA-N
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Description

(2R,3R,4S)-1-Boc-3-fluoro-4-hydroxypyrrolidine-2-carboxylic Acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. The compound features a pyrrolidine ring substituted with a fluoro and hydroxyl group, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This structural configuration imparts unique chemical properties and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S)-1-Boc-3-fluoro-4-hydroxypyrrolidine-2-carboxylic Acid typically involves several steps:

    Starting Material: The synthesis often begins with commercially available starting materials such as L-proline.

    Fluorination: Introduction of the fluoro group can be achieved through electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) under mild conditions.

    Hydroxylation: The hydroxyl group can be introduced via oxidation reactions, such as using osmium tetroxide (OsO4) followed by sodium periodate (NaIO4).

    Boc Protection: The nitrogen atom is protected using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base like triethylamine (TEA).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S)-1-Boc-3-fluoro-4-hydroxypyrrolidine-2-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate (PCC).

    Reduction: The fluoro group can be reduced to a hydrogen atom using hydrogenation catalysts.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane (DMP)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of a de-fluorinated pyrrolidine derivative

    Substitution: Formation of various substituted pyrrolidine derivatives

Scientific Research Applications

(2R,3R,4S)-1-Boc-3-fluoro-4-hydroxypyrrolidine-2-carboxylic Acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (2R,3R,4S)-1-Boc-3-fluoro-4-hydroxypyrrolidine-2-carboxylic Acid involves its interaction with specific molecular targets. The fluoro and hydroxyl groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The Boc group provides steric protection, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R,4S)-1-Boc-3-chloro-4-hydroxypyrrolidine-2-carboxylic Acid
  • (2R,3R,4S)-1-Boc-3-bromo-4-hydroxypyrrolidine-2-carboxylic Acid
  • (2R,3R,4S)-1-Boc-3-iodo-4-hydroxypyrrolidine-2-carboxylic Acid

Uniqueness

The presence of the fluoro group in (2R,3R,4S)-1-Boc-3-fluoro-4-hydroxypyrrolidine-2-carboxylic Acid imparts unique electronic properties, enhancing its reactivity and interaction with biological targets compared to its chloro, bromo, and iodo analogs. This makes it a valuable compound in medicinal chemistry for the development of novel therapeutics.

Properties

Molecular Formula

C10H16FNO5

Molecular Weight

249.24 g/mol

IUPAC Name

(2R,3R,4S)-3-fluoro-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C10H16FNO5/c1-10(2,3)17-9(16)12-4-5(13)6(11)7(12)8(14)15/h5-7,13H,4H2,1-3H3,(H,14,15)/t5-,6-,7-/m0/s1

InChI Key

RORZWVGKOUJCPL-ACZMJKKPSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@@H]([C@H]1C(=O)O)F)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1C(=O)O)F)O

Origin of Product

United States

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